2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide
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Overview
Description
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O6 This compound is characterized by the presence of three hydroxyl groups, a nitro group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide typically involves the nitration of a precursor compound, followed by methylation and subsequent hydroxylation. One common method includes:
Methylation: The addition of a methyl group to the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4,6-Trihydroxy-N-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,4,6-Trihydroxybenzamide: Lacks the nitro and methyl groups, resulting in different chemical properties.
N-methyl-3-nitrobenzamide: Lacks the hydroxyl groups, affecting its reactivity and applications.
3,5-Dinitrobenzamide: Contains two nitro groups, leading to different redox properties.
Uniqueness: 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide is unique due to the combination of hydroxyl, nitro, and methyl groups on the benzamide core
Properties
CAS No. |
126395-15-1 |
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Molecular Formula |
C8H8N2O6 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
2,4,6-trihydroxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O6/c1-9-8(14)5-3(11)2-4(12)6(7(5)13)10(15)16/h2,11-13H,1H3,(H,9,14) |
InChI Key |
AUWJIXZLNBYPCU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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